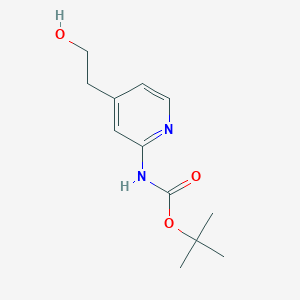

tert-Butyl (4-(2-hydroxyethyl)pyridin-2-yl)carbamate

Description

tert-Butyl (4-(2-hydroxyethyl)pyridin-2-yl)carbamate (CAS No. 1220627-15-5) is a pyridine-derived carbamate compound featuring a tert-butoxycarbonyl (Boc) protective group and a 2-hydroxyethyl substituent at the 4-position of the pyridine ring. This compound is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly in the development of kinase inhibitors and other bioactive molecules . Its synthesis typically involves the reaction of 4-(2-hydroxyethyl)pyridin-2-amine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions, a method analogous to the preparation of tert-butyl (4-methylpyridin-2-yl)carbamate (93% yield) described in .

This structural feature also allows for further functionalization, such as esterification or etherification, making it versatile in multi-step syntheses .

Properties

IUPAC Name |

tert-butyl N-[4-(2-hydroxyethyl)pyridin-2-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O3/c1-12(2,3)17-11(16)14-10-8-9(5-7-15)4-6-13-10/h4,6,8,15H,5,7H2,1-3H3,(H,13,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFPZSDRSZRSVMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC=CC(=C1)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80729227 | |

| Record name | tert-Butyl [4-(2-hydroxyethyl)pyridin-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80729227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220627-15-5 | |

| Record name | tert-Butyl [4-(2-hydroxyethyl)pyridin-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80729227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (4-(2-hydroxyethyl)pyridin-2-yl)carbamate typically involves the reaction of 4-(2-hydroxyethyl)pyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve scalable methods such as the Reformatsky-type reaction, which is known for its safety and scalability. This method allows for the efficient production of this compound on a larger scale .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4-(2-hydroxyethyl)pyridin-2-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield aldehydes or carboxylic acids, while reduction of the pyridine ring can produce piperidine derivatives .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (4-(2-hydroxyethyl)pyridin-2-yl)carbamate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules .

Biology

In biological research, this compound is used in the development of novel pharmaceuticals and as a ligand in the study of enzyme interactions .

Medicine

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials .

Mechanism of Action

The mechanism of action of tert-Butyl (4-(2-hydroxyethyl)pyridin-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Key Observations :

- Hydrophilicity : The hydroxyethyl group in the target compound increases polarity compared to methyl or halogen substituents, likely enhancing aqueous solubility .

- Synthetic Utility : Halogenated analogs (e.g., iodo, chloro) are valuable in cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the hydroxyethyl group offers a site for further derivatization .

- Crystallinity : tert-Butyl (4-methylpyridin-2-yl)carbamate forms dimers via N–H···N hydrogen bonds, as shown in its crystal structure . The hydroxyethyl group in the target compound may promote alternative H-bonding networks, though crystallographic data is currently lacking.

Biological Activity

tert-Butyl (4-(2-hydroxyethyl)pyridin-2-yl)carbamate is a compound with a unique structural composition that includes a tert-butyl group, a pyridine ring, and a hydroxyethyl group. This specific arrangement contributes to its diverse biological activities, particularly in medicinal chemistry and organic synthesis. The molecular formula is with a molecular weight of approximately 238.28 g/mol.

The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors. The hydroxyethyl group enhances the compound's solubility and bioavailability, making it a potential candidate for therapeutic applications. It modulates the activity of specific molecular targets, leading to various biological effects such as enzyme inhibition and receptor modulation.

Biological Activity Overview

Research has indicated that this compound can influence several biological processes:

- Enzyme Interaction : It has been shown to bind to specific enzymes, altering their activity and potentially leading to therapeutic effects.

- Receptor Modulation : The compound's structure allows it to interact with receptors, which may result in various physiological responses.

Comparative Analysis with Similar Compounds

The compound shares structural similarities with other carbamates, which also exhibit biological activity. The following table summarizes some structurally similar compounds along with their similarity indices:

| Compound Name | Similarity Index |

|---|---|

| tert-Butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate | 0.92 |

| tert-Butyl 2-(4-(pyridin-2-yl)benzyl)hydrazinecarboxylate | 0.89 |

| tert-Butyl (5-(hydroxymethyl)pyridin-2-yl)carbamate | 0.92 |

| tert-Butyl (5-formylpyridin-2-yl)carbamate | 0.89 |

| tert-Butyl (4-formylpyridin-2-yl)carbamate | 0.87 |

This table illustrates how the unique combination of functional groups in this compound enhances its chemical reactivity and biological activity compared to similar compounds.

Case Studies and Research Findings

A variety of studies have explored the biological effects of this compound:

- Neuroprotective Effects : In vitro studies have suggested that compounds similar to this compound exhibit protective effects against neurodegenerative conditions by reducing oxidative stress markers such as TNF-α and free radicals .

- Inhibition of Amyloid Aggregation : Some research indicates that related compounds can inhibit amyloid beta peptide aggregation, which is significant in the context of Alzheimer's disease therapy .

- Pharmacokinetic Studies : Investigations into the pharmacokinetics of these compounds reveal that their efficacy may be influenced by their bioavailability in target tissues, highlighting the importance of structural modifications for enhanced therapeutic outcomes.

Q & A

Basic: What are the common synthetic routes for tert-Butyl (4-(2-hydroxyethyl)pyridin-2-yl)carbamate, and how can reaction conditions be optimized for higher yields?

Answer:

The synthesis typically involves reacting a pyridine derivative (e.g., 4-(2-hydroxyethyl)pyridin-2-amine) with tert-butyl chloroformate in the presence of a base such as triethylamine or sodium carbonate. Optimization includes:

- Solvent selection: Dichloromethane (DCM) or dimethylformamide (DMF) are commonly used due to their compatibility with carbamate formation .

- Temperature control: Room temperature or mild heating (40–60°C) minimizes side reactions .

- Stoichiometry: A 1.2–1.5 molar excess of tert-butyl chloroformate ensures complete conversion .

Yield improvements (>80%) are achievable via slow addition of reagents and inert atmosphere (N₂/Ar) to prevent hydrolysis .

Advanced: How can mechanistic studies be designed to elucidate reaction pathways in the synthesis of this compound?

Answer:

Mechanistic insights require:

- Isotopic labeling: Use ¹⁵N-labeled pyridine derivatives to track amine reactivity during carbamate formation .

- Kinetic studies: Monitor reaction progress via in-situ NMR or HPLC to identify rate-determining steps .

- Computational modeling: Density Functional Theory (DFT) can predict transition states and intermediates, validated by experimental data .

- Quenching experiments: Trap reactive intermediates (e.g., isocyanates) with nucleophiles like methanol .

Basic: What analytical techniques are recommended for characterizing the structural purity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms regiochemistry (e.g., pyridine substitution pattern) .

- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%) .

- X-ray crystallography: Single-crystal analysis with SHELX software (SHELXL for refinement) resolves absolute configuration .

- Mass Spectrometry (MS): High-resolution ESI-MS verifies molecular weight .

Advanced: How can researchers resolve contradictions in reported crystallographic data for derivatives of this compound?

Answer:

Contradictions often arise from:

- Disorder in crystal packing: Refine using SHELXL’s PART and SUMP instructions to model disordered regions .

- Twinned crystals: Apply twin-law refinement (e.g., BASF parameter in SHELXL) .

- Validation tools: Use checkCIF/PLATON to identify geometric outliers .

Cross-validation with spectroscopic data (e.g., NOESY for spatial proximity) ensures consistency .

Biological: What in vitro assays are suitable for evaluating the enzyme inhibition activity of this compound?

Answer:

- Fluorogenic assays: Use substrates like 4-methylumbelliferyl derivatives to measure real-time inhibition of target enzymes (e.g., kinases) .

- IC₅₀ determination: Dose-response curves with 8–10 concentration points (logarithmic scale) and triplicate measurements .

- Competitive binding studies: Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantify binding affinities .

- Control inhibitors: Include reference compounds (e.g., staurosporine for kinases) to validate assay robustness .

Stability: What are the key factors affecting the stability of this compound during storage, and how can degradation be mitigated?

Answer:

Critical factors include:

- Moisture: Hydrolysis of the carbamate group occurs in humid conditions. Store under desiccant (silica gel) at −20°C .

- Light sensitivity: UV exposure causes photodegradation. Use amber vials and store in the dark .

- Oxidation: Dissolve in degassed solvents (e.g., THF) and purge vials with inert gas .

Decomposition products (e.g., tert-butanol, CO₂) can be monitored via TGA or headspace GC-MS .

Data Analysis: How should researchers interpret conflicting spectroscopic data from different synthesis batches?

Answer:

- Impurity profiling: Use 2D NMR (COSY, HSQC) to identify byproducts (e.g., unreacted amine or hydrolyzed carbamate) .

- Batch comparison: Statistical analysis (PCA) of HPLC retention times and peak areas highlights variability .

- Mass spectrometry imaging (MSI): Locate heterogeneous impurities in solid samples .

- Reaction monitoring: In-line FTIR or Raman spectroscopy detects intermediate species causing variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.